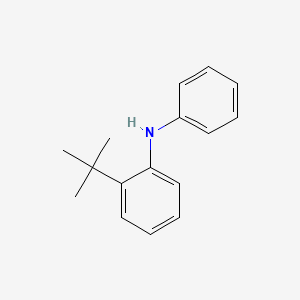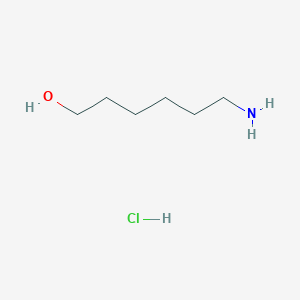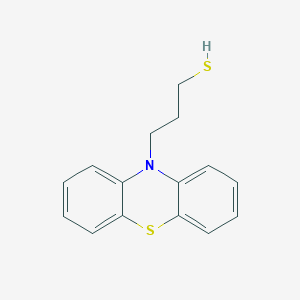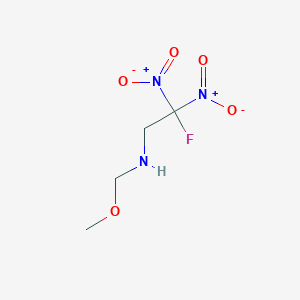
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate is a complex organic compound with the molecular formula C40H34N4O5. This compound is known for its unique structure, which includes a benzoyl group, a phenyl group, and a prop-2-enyl group attached to a pyrimidin-2-one core. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with phenylacetonitrile to form an intermediate, which is then reacted with prop-2-enyl bromide in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-3-phenyl-1-prop-2-enylpyrimidin-2-one
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-thione
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-amine
Uniqueness
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
192656-85-2 |
|---|---|
Molecular Formula |
C40H34N4O5 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
5-benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate |
InChI |
InChI=1S/2C20H16N2O2.H2O/c2*1-2-13-22-14-17(19(23)16-11-7-4-8-12-16)18(21-20(22)24)15-9-5-3-6-10-15;/h2*2-12,14H,1,13H2;1H2 |
InChI Key |
ZRAGCZQQWOFODK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)


